![molecular formula C13H19N3O3 B5293779 N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a family of enzymes known as APE1/Ref-1, which play an important role in DNA repair and redox signaling pathways.
Mecanismo De Acción
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide inhibits the activity of APE1/Ref-1 by binding to the redox-active cysteine residue in the enzyme's active site. This binding results in the inhibition of APE1/Ref-1's DNA repair and redox signaling activities, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and inflammation, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA polymerase β and PARP-1. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have antioxidant effects by scavenging reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide is its specificity for APE1/Ref-1, which allows for targeted inhibition of this enzyme. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
For research on N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide include exploring its potential as a therapeutic agent in combination with chemotherapy and radiation therapy for cancer treatment. Additionally, further research is needed to fully understand its anti-inflammatory and antioxidant effects and their potential applications. Finally, the development of more water-soluble analogs of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide could help overcome some of the limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide involves a multi-step process that begins with the reaction of 4-(dimethylamino)benzaldehyde with ethylenediamine. This reaction yields N-(4-dimethylaminobenzyl)ethylenediamine, which is then reacted with 3-chloropropanol to form N-(4-dimethylaminobenzyl)-N'-(3-hydroxypropyl)ethylenediamine. Finally, this compound is reacted with phosgene to form the desired product, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. The inhibition of APE1/Ref-1 activity by this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the inflammatory response.
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-10(5-7-11)15-13(19)12(18)14-8-3-9-17/h4-7,17H,3,8-9H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDWRRCEBXNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Dimethylamino)phenyl]-N'-(3-hydroxypropyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)

![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
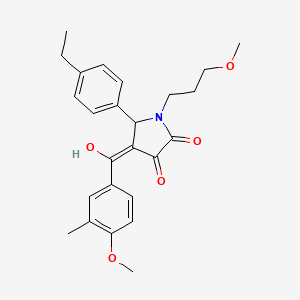
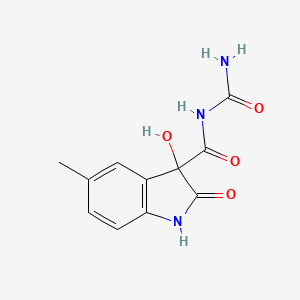
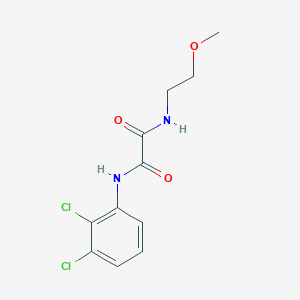
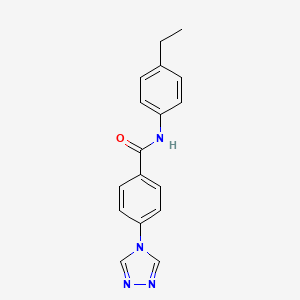
![1-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}piperidine hydrochloride](/img/structure/B5293757.png)
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
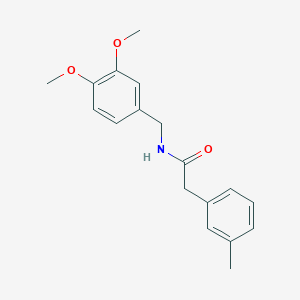

![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)